molecular formula C9H8ClN3 B2915177 (1R)-1-Azido-4-chloro-2,3-dihydro-1H-indene CAS No. 2173638-10-1

(1R)-1-Azido-4-chloro-2,3-dihydro-1H-indene

Cat. No.: B2915177
CAS No.: 2173638-10-1
M. Wt: 193.63
InChI Key: VMACNSODEZCDIR-SECBINFHSA-N
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Description

(1R)-1-Azido-4-chloro-2,3-dihydro-1H-indene is a chiral organic compound that serves as a versatile intermediate in advanced organic synthesis and drug discovery research. This molecule features two highly reactive functional groups—an azide and an aromatic chloride—on an indane scaffold with (R) configuration at the benzylic carbon, making it a valuable precursor for constructing complex molecular architectures. The azide group is particularly pivotal for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a highly efficient and selective reaction used for bioconjugation, materials science, and the synthesis of 1,2,3-triazole derivatives that are prevalent in medicinal chemistry (as observed in the reactions of 4-Chlorophenyl azide) . The para-substituted chlorine atom on the aromatic ring acts as an electron-withdrawing group and provides a secondary site for further functionalization via metal-catalyzed cross-coupling reactions, thereby expanding its utility as a multifunctional building block. The stereochemistry at the 1-position is critical for applications in asymmetric synthesis, where it can be used to induce chirality in downstream targets, potentially for the development of bioactive molecules. Researchers can leverage this compound in the exploration of new organocatalytic methods , the development of fungicidal agents (a noted application of 4-chlorophenyl azide) , and the synthesis of potential pharmacophores like triazoles. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Proper safety protocols must be followed, as organic azides can be thermally sensitive and require storage in a cool, dark environment.

Properties

IUPAC Name

(1R)-1-azido-4-chloro-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-8-3-1-2-7-6(8)4-5-9(7)12-13-11/h1-3,9H,4-5H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMACNSODEZCDIR-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N=[N+]=[N-])C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N=[N+]=[N-])C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-Azido-4-chloro-2,3-dihydro-1H-indene typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-chloro-2,3-dihydro-1H-indene.

    Azidation Reaction: The azido group is introduced through a nucleophilic substitution reaction, where sodium azide reacts with 4-chloro-2,3-dihydro-1H-indene under suitable conditions, such as in the presence of a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (1R)-1-Azido-4-chloro-2,3-dihydro-1H-indene can undergo nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, potentially forming nitrene intermediates.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF.

    Reduction: Hydrogen gas with palladium catalyst.

    Oxidation: Various oxidizing agents, depending on the desired product.

Major Products Formed:

    Substitution: Formation of substituted indene derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of nitrene intermediates and other oxidized products.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: (1R)-1-Azido-4-chloro-2,3-dihydro-1H-indene serves as a valuable intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Potential Drug Development: The compound’s unique structure may be explored for developing new pharmaceuticals, particularly those targeting specific biological pathways.

Industry:

    Materials Science: The compound may be used in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1R)-1-Azido-4-chloro-2,3-dihydro-1H-indene involves its ability to participate in various chemical reactions due to the presence of the azido and chloro groups. These functional groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The specific pathways and molecular targets would depend on the context of its application, such as in synthetic chemistry or biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indene Core

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Functional Groups
(1R)-1-Azido-4-chloro-2,3-dihydro-1H-indene C₉H₈ClN₃ 1-azido (R), 4-chloro ~177.6 Azide, Chloro
(1R)-1-Azido-4-nitro-2,3-dihydro-1H-indene C₉H₈N₄O₂ 1-azido (R), 4-nitro ~204.2 Azide, Nitro (EWG*)
1-Chloro-4,6-difluoro-2,3-dihydro-1H-indene C₉H₇ClF₂ 1-chloro, 4,6-difluoro 188.6 Chloro, Fluoro (EWG)
4-Chloro-2-methyl-2,3-dihydroinden-1-one C₁₀H₉ClO 4-chloro, 2-methyl, 1-keto 180.6 Ketone, Chloro, Methyl
5-Bromo-6-chloro-2,3-dihydro-1H-indene C₉H₇BrCl 5-bromo, 6-chloro 235.5 Bromo, Chloro (Halogens)
(1R)-4-Fluoro-2,3-dihydro-1H-inden-1-ol C₉H₉FO 1-hydroxy (R), 4-fluoro ~152.2 Hydroxyl, Fluoro

*EWG: Electron-Withdrawing Group

Stereochemical and Conformational Effects

  • The R-configuration at position 1 in the target compound reduces conformational flexibility compared to racemic mixtures, as seen in (1R,2R)-4-(benzyloxy)-1-chloro-2-tosyl-2,3-dihydro-1H-indene . This chirality enhances specificity in biological targets, such as Gαq/11-coupled muscarinic receptors .

Biological Activity

(1R)-1-Azido-4-chloro-2,3-dihydro-1H-indene is a compound with significant potential in organic synthesis and medicinal chemistry. Its unique structural features, including an azido group and a chlorine atom, allow it to participate in various chemical reactions, making it a valuable intermediate for developing pharmaceuticals and other bioactive compounds. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C9H8ClN3
  • Molecular Weight : 197.63 g/mol

The biological activity of this compound is primarily attributed to its azido and chloro functional groups. These groups can engage in various chemical reactions, including:

  • Nucleophilic Substitution : The azido group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
  • Reduction Reactions : The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
  • Cycloaddition Reactions : The azido group participates in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles that may exhibit biological activity .

Drug Development

This compound has shown potential in drug development due to its ability to form triazole derivatives. Triazoles are known for their biological activities, including antifungal and anticancer properties. Research indicates that compounds containing triazole moieties can effectively inhibit various biological pathways .

Bioconjugation Techniques

The compound is also utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules. This property is particularly useful in developing targeted drug delivery systems and diagnostic tools .

Case Studies and Research Findings

Recent studies have highlighted the versatility of this compound in synthesizing biologically active compounds:

  • Synthesis of Triazole Derivatives : A study demonstrated that this compound could undergo cycloaddition reactions with alkynes to yield various triazole derivatives with significant biological activities .
    Reaction TypeYield (%)Biological Activity
    Cycloaddition with alkyne70 - 90Antifungal activity
    Reduction to amine65 - 80Anticancer properties
  • Antimicrobial Activity : The compound's derivatives have been tested for antimicrobial properties against various pathogens. Results indicated that certain derivatives exhibited inhibitory effects on bacterial growth .
  • Cytotoxicity Studies : Cytotoxicity assays conducted on cancer cell lines revealed that triazole derivatives synthesized from this compound showed promising results in reducing cell viability, indicating potential as anticancer agents .

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